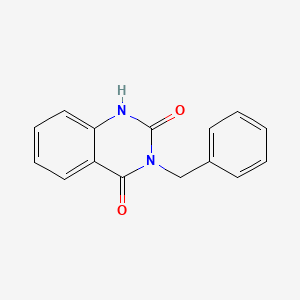












|
REACTION_CXSMILES
|
[CH2:1]([N:8]=[C:9]=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11](OC)(=[O:19])[C:12]1[C:13](=[CH:15][CH:16]=[CH:17][CH:18]=1)[NH2:14].C[O-].[Na+].C(O)=O>C1(C)C(C)=CC=CC=1.CO>[CH2:1]([N:8]1[C:11](=[O:19])[C:12]2[C:13](=[CH:15][CH:16]=[CH:17][CH:18]=2)[NH:14][C:9]1=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
13.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N=C=O
|
|
Name
|
|
|
Quantity
|
15.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.01 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the batch is stirred at 110° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
STIRRING
|
|
Details
|
is stirred at 90° C. for a further 2 hours, during which
|
|
Duration
|
2 h
|
|
Type
|
DISTILLATION
|
|
Details
|
is distilled off
|
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at 90° C. for a further hour
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
FILTRATION
|
|
Details
|
the product is filtered off with suction
|
|
Type
|
WASH
|
|
Details
|
washed with 3×25 ml of xylene, 3×25 ml of ethanol and 3×25 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(NC2=CC=CC=C2C1=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.2 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |